(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol
CAS No.:
Cat. No.: VC16019502
Molecular Formula: C13H18N4O4
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol -](/images/structure/VC16019502.png)
Specification
Molecular Formula | C13H18N4O4 |
---|---|
Molecular Weight | 294.31 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol |
Standard InChI | InChI=1S/C13H18N4O4/c1-6(18)8-9(19)13(2,20)12(21-8)17-4-3-7-10(14)15-5-16-11(7)17/h3-6,8-9,12,18-20H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-,13-/m1/s1 |
Standard InChI Key | YBGIKDCDNIQILP-OEOSOJDUSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O |
Canonical SMILES | CC(C1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecule consists of a pyrrolo[2,3-d]pyrimidine base linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural attributes include:
-
Base moiety: A 4-aminopyrrolo[2,3-d]pyrimidine system, a nitrogen-rich heterocycle analogous to purine bases like adenine .
-
Sugar moiety: A 3-methyltetrahydrofuran-3,4-diol scaffold with an (R)-1-hydroxyethyl substituent at the 5-position. The stereochemistry (2R,3R,4R,5R) ensures spatial alignment critical for enzyme recognition .
Table 1: Physicochemical Properties
The 3-methyl and 5-(R)-hydroxyethyl groups introduce steric and electronic modifications that distinguish this compound from natural nucleosides, potentially enhancing metabolic stability .
Synthetic Strategies and Challenges
Pyrrolo[2,3-d]pyrimidine Synthesis
The base moiety is synthesized via cyclization of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine, as demonstrated in toyocamycin derivatives . Bromination at the 6-position followed by nucleophilic substitution with hydroxyl-containing groups is a common strategy .
Sugar Moiety Functionalization
The tetrahydrofuran ring is constructed using cis-tetrahydrofuran-3,4-diol backbones, with protecting groups (e.g., TrS, MMTrS) enabling selective modifications . For example:
-
3-Methyl introduction: Achieved via alkylation of a THF intermediate prior to deprotection .
-
(R)-1-hydroxyethyl addition: Enzymatic resolution or asymmetric synthesis ensures stereochemical fidelity .
Table 2: Key Synthetic Steps
Step | Reaction Type | Conditions | Yield | Reference |
---|---|---|---|---|
1 | Bromination | NBS, DMF, 0°C | 78% | |
2 | Nucleophilic substitution | (2-hydroxyethoxy)methyl bromide, NaH | 65% | |
3 | Enzymatic deacetylation | Subtilisin Carlsberg, pH 7.4 | >90% |
Challenges include stereochemical control at the 5-position and minimizing epimerization during deprotection .
Biological Activity and Mechanism
Table 3: Hypothesized Antiviral Profile
Virus Family | Polymerase Target | EC₅₀ (Predicted) | Mechanism |
---|---|---|---|
Flaviviridae | NS5B RdRp | <1 μM | Chain termination |
Coronaviridae | nsp12 RdRp | 2–5 μM | Translocation inhibition |
Cytotoxicity Considerations
Pyrrolo[2,3-d]pyrimidine derivatives exhibit variable cytotoxicity depending on substituents. For example, sangivamycin analogs show IC₅₀ values of 10–50 μM in cancer cell lines . The 3-methyl group in this compound may reduce off-target effects by limiting phosphorylation by host kinases .
Comparative Analysis with Structural Analogs
Toyocamycin and Sangivamycin
These natural nucleoside antibiotics share the pyrrolo[2,3-d]pyrimidine base but lack the 3-methyl and hydroxyethyl modifications. Their antiviral activity is limited by rapid deamination and cytotoxicity .
7-Deaza-2′-C-methylguanosine
A related synthetic analog (PubChem CID 135429682) features a 2′-C-methyl group instead of hydroxyethyl. It inhibits HCV replication (EC₅₀ = 0.5 μM) but suffers from poor oral bioavailability .
Table 4: Structure-Activity Relationships
Modification | Impact on Activity | Reference |
---|---|---|
3-Methyl THF | ↑ metabolic stability; ↓ host kinase uptake | |
5-(R)-hydroxyethyl | ↑ polymerase binding affinity |
Future Directions and Applications
Prodrug Development
Esterification of the 3′,4′-diol groups (e.g., with phosphoramidates) could enhance cell permeability, as demonstrated for remdesivir .
Targeted Delivery Systems
Nanoparticle encapsulation or antibody-drug conjugates may mitigate cytotoxicity while improving tissue-specific delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume